

Commercial availability of 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methoxy-4-nitro-1H-indole

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An In-Depth Technical Guide to **7-Methoxy-4-nitro-1H-indole**: Commercial Availability, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, the availability and technical profile of specialized chemical scaffolds are of paramount importance. Among these, indole derivatives hold a place of distinction due to their prevalence in biologically active natural products and pharmaceuticals.^[1] This guide provides a comprehensive technical overview of **7-Methoxy-4-nitro-1H-indole**, a key heterocyclic building block. We will delve into its commercial availability, explore a detailed synthesis protocol rooted in fundamental principles of organic chemistry, present its spectroscopic characteristics, and discuss its current and potential applications in research and development.

Compound Identification and Chemical Properties

A clear identification of the molecule is the foundation of any technical work. The properties of **7-Methoxy-4-nitro-1H-indole** are summarized below.

Property	Value
IUPAC Name	7-Methoxy-4-nitro-1H-indole
CAS Number	175913-32-3 [2]
Molecular Formula	C ₉ H ₈ N ₂ O ₃ [2]
Molecular Weight	192.17 g/mol [2]
InChI Key	LLEMQUFWHPCBIT-UHFFFAOYSA-N [2]
Canonical SMILES	COc1=CC=C2C(=C1)C(=CN2)[O-]
Appearance	Expected to be a solid, likely pale yellow to brown

Commercial Availability

7-Methoxy-4-nitro-1H-indole is available from a number of specialized chemical suppliers. For researchers planning experimental work, sourcing this starting material is a critical first step. The following table provides a summary of commercial sources.

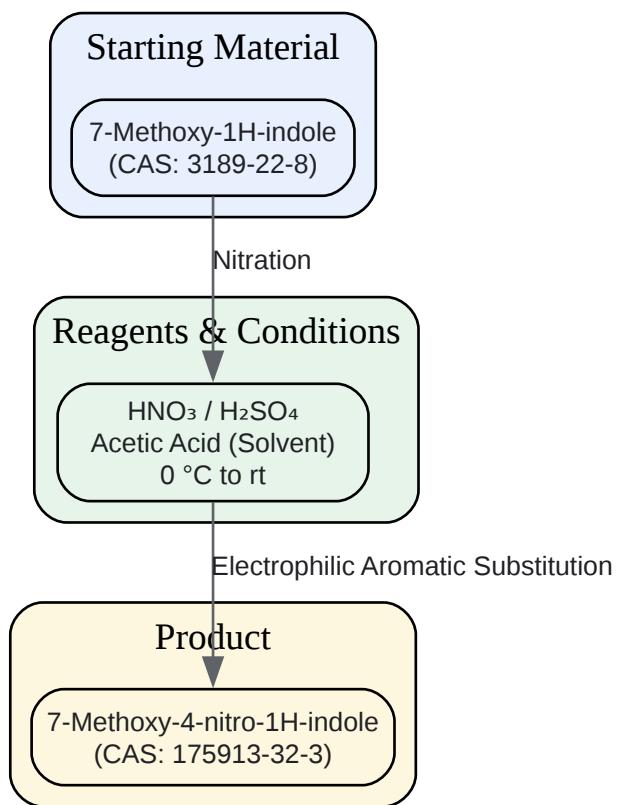
Supplier	Product Number/Catalog ID	Purity	Available Quantities
CymitQuimica	10-F498552	≥95%	100mg, 250mg
MySkinRecipes	#207577	98%	5g
Aladdin	A1388439	95%	100mg, 250mg, 1g

Synthesis and Mechanistic Considerations

While **7-Methoxy-4-nitro-1H-indole** is commercially available, an in-house synthesis may be desirable for various reasons, including cost-effectiveness for larger scale reactions or the need for isotopic labeling. A specific, peer-reviewed synthesis for this exact isomer is not readily found in the literature. However, a robust synthetic route can be proposed based on the well-established electrophilic nitration of the parent scaffold, 7-methoxy-1H-indole.

Proposed Synthetic Pathway: Electrophilic Nitration

The most direct route to **7-Methoxy-4-nitro-1H-indole** is the nitration of commercially available 7-methoxy-1H-indole. The regiochemical outcome of this reaction is governed by the directing effects of the methoxy group and the indole ring system itself.



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Proposed synthesis of **7-Methoxy-4-nitro-1H-indole**.

Mechanistic Rationale for Regioselectivity

The indole nucleus is an electron-rich aromatic system, highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic. However, in the case of 7-methoxy-1H-indole, the powerful ortho-, para-directing effect of the methoxy group at the C7 position significantly influences the position of nitration. The methoxy group strongly activates the C6 and C4 positions via resonance. Given that C3 is prone to reactions that can disrupt the pyrrole aromaticity under harsh acidic conditions, nitration on the benzene ring is favored. The formation of the 5-nitro isomer is also a possibility, as seen in related reactions.^[3] However, the

formation of the 4-nitro isomer is expected to be a significant, if not the major, product due to the strong activation at this position by the C7-methoxy group. Separation of potential regioisomers would be achieved via column chromatography.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the known procedure for the synthesis of the 5-nitro isomer and general principles of indole nitration.^[3]

- Preparation of the Nitrating Mixture: In a flask cooled in an ice bath (0 °C), cautiously add 1.1 equivalents of fuming nitric acid to a stirred volume of concentrated sulfuric acid. Allow the mixture to cool.
- Dissolution of Starting Material: In a separate three-neck flask equipped with a thermometer and a dropping funnel, dissolve 1.0 equivalent of 7-methoxy-1H-indole in glacial acetic acid.
- Reaction: Cool the solution of 7-methoxy-1H-indole to 0 °C in an ice-salt bath. Add the pre-cooled nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.
- Neutralization: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
- Extraction: Extract the aqueous mixture three times with ethyl acetate.
- Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel, using a

hexane/ethyl acetate gradient to separate the desired 4-nitro isomer from other regioisomers and impurities.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for **7-Methoxy-4-nitro-1H-indole** is not widely published. However, we can predict the key spectral features based on the known data for the precursor, 7-methoxy-1H-indole, and the well-understood effects of a nitro group on an aromatic system. [4][5]

¹H NMR Spectroscopy

The introduction of the electron-withdrawing nitro group at C4 will significantly deshield the protons on the benzene ring.

Proton Assignment (Predicted)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (N-H)	> 8.5	broad singlet	
H2	~ 7.3 - 7.5	triplet	J ≈ 2.5-3.0
H3	~ 6.6 - 6.8	triplet	J ≈ 2.5-3.0
H5	~ 7.8 - 8.0	doublet	J ≈ 8.0-9.0
H6	~ 7.0 - 7.2	doublet	J ≈ 8.0-9.0
-OCH ₃	~ 4.0	singlet	

¹³C NMR Spectroscopy

The carbon atoms of the indole ring will also show predictable shifts upon nitration.

Carbon Assignment (Predicted)	Chemical Shift (δ , ppm)
C2	~ 125 - 128
C3	~ 103 - 106
C3a	~ 130 - 133
C4	~ 140 - 145 (ipso-nitro)
C5	~ 115 - 118
C6	~ 120 - 123
C7	~ 148 - 152 (ipso-methoxy)
C7a	~ 128 - 131
-OCH ₃	~ 55 - 57

Mass Spectrometry

Mass spectrometry would be expected to show the molecular ion peak corresponding to the compound's molecular weight.

Technique	Expected m/z
ESI-MS	$[\text{M}+\text{H}]^+ = 193.06$, $[\text{M}+\text{Na}]^+ = 215.04$

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretches of the nitro and methoxy groups, as well as the N-H bond of the indole.

Functional Group	Wavenumber (cm ⁻¹)
N-H Stretch	~ 3300 - 3400
C-H Aromatic	~ 3100 - 3000
C-H Aliphatic	~ 2950 - 2850
N=O Asymmetric	~ 1520 - 1550
N=O Symmetric	~ 1340 - 1370
C-O Stretch	~ 1250 - 1200

Applications in Research and Drug Development

7-Methoxy-4-nitro-1H-indole is primarily utilized as a versatile intermediate in organic synthesis.^[6] The nitro group can be readily reduced to an amine, providing a handle for a wide array of further chemical modifications. This makes it a valuable precursor for creating libraries of more complex molecules for screening in drug discovery programs.

The broader class of 7-nitroindole derivatives has garnered significant attention for its biological activities. Notably, they are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.^[7] Furthermore, nitroindole scaffolds have been investigated for their potential as anticancer agents, with some derivatives showing the ability to stabilize G-quadruplex DNA structures in the promoter regions of oncogenes.^[7] There is also evidence that certain nitroindole derivatives possess anti-neuroinflammatory properties.^[8]

Given these precedents, **7-Methoxy-4-nitro-1H-indole** serves as a key starting material for the synthesis of novel compounds targeting these and other biological pathways. Its functional groups also make it a candidate for the development of fluorescent probes.^[6]

Safety and Handling

No specific safety data sheet is widely available for **7-Methoxy-4-nitro-1H-indole**. However, based on the data for the precursor, 7-methoxy-1H-indole, and general knowledge of nitroaromatic compounds, the following precautions should be taken:

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Hazards: Likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation.^[4] Nitroaromatic compounds can be toxic and should be handled with care.
- Storage: Store in a tightly closed container in a cool, dry place.

Always consult the supplier-specific Safety Data Sheet (SDS) upon receipt of the chemical for the most accurate and detailed safety information.

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- To cite this document: BenchChem. [Commercial availability of 7-Methoxy-4-nitro-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182110#commercial-availability-of-7-methoxy-4-nitro-1h-indole>

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